8-Methoxy-d3 Psoralen
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Overview
Description
8-Methoxy-d3 Psoralen is a synthetic derivative of psoralen, a naturally occurring furocoumarin compound found in various plants. Psoralens are known for their photosensitizing properties, which make them useful in photochemotherapy, particularly in the treatment of skin conditions such as psoriasis, vitiligo, and mycosis fungoides .
Preparation Methods
8-Methoxy-d3 Psoralen can be synthesized through various synthetic routes, including cross-coupling methodologies such as Suzuki, Sonogashira, and Heck reactions . These methods involve the use of palladium-catalyzed coupling reactions to introduce different substituents at the 5-position of the psoralen core, resulting in compounds with enhanced photophysical properties . Industrial production methods often involve high-speed counter-current chromatography (HSCCC) for the rapid purification of this compound from crude extracts .
Chemical Reactions Analysis
8-Methoxy-d3 Psoralen undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 8-hydroxypsoralen (8-HOP).
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced at different positions on the psoralen core through cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases, and solvents such as n-hexane, ethyl acetate, methanol, and water . Major products formed from these reactions include different substituted psoralens with unique photophysical properties .
Scientific Research Applications
8-Methoxy-d3 Psoralen has a wide range of scientific research applications:
Mechanism of Action
8-Methoxy-d3 Psoralen exerts its effects through photoactivation. Upon exposure to ultraviolet A (UVA) light, it forms covalent bonds with DNA, producing monofunctional and bifunctional adducts . These adducts inhibit DNA synthesis and function by cross-linking DNA strands, leading to the suppression of cellular RNA and protein synthesis . The compound selectively targets guanine and cytosine moieties in DNA .
Comparison with Similar Compounds
8-Methoxy-d3 Psoralen is unique among psoralen derivatives due to its specific substitution pattern and enhanced photophysical properties. Similar compounds include:
5-Methoxypsoralen (Bergapten): Used in photochemotherapy for similar skin conditions.
8-Hydroxypsoralen (8-HOP): A metabolite of this compound with similar photosensitizing properties.
5,8-Dimethoxypsoralen: Another psoralen derivative with distinct photophysical characteristics.
These compounds share the core psoralen structure but differ in their substitution patterns and specific applications.
Properties
IUPAC Name |
9-(trideuteriomethoxy)furo[3,2-g]chromen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKHYNVANLEOEG-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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